![molecular formula C19H23NO B1392251 5-(4-Hexylbenzoyl)-2-methylpyridine CAS No. 1187171-04-5](/img/structure/B1392251.png)
5-(4-Hexylbenzoyl)-2-methylpyridine
Overview
Description
5-(4-Hexylbenzoyl)-2-methylpyridine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly referred to as HBMP and has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related pyridine derivatives involves processes like heterodiene condensation, as observed in the synthesis of 4-norpyridoxine from 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, which is a process potentially applicable to 5-(4-Hexylbenzoyl)-2-methylpyridine (Chekhun et al., 1974).
- In another study, imidazopyridines, which are structurally related to pyridine compounds, were synthesized using various strategies. These compounds are recognized for their wide range of applications in medicinal chemistry and material science (Bagdi et al., 2015).
Material Science Applications
- Research on new benzo-15-crown-5 ethers with substitutions, including pyridine derivatives, explored their potential in material science. This study could hint at the applications of 5-(4-Hexylbenzoyl)-2-methylpyridine in forming crystalline complexes with applications in various fields (Hayvalı et al., 2003).
Pharmaceutical and Biomedical Applications
- The synthesis of mono-cyclometalated Pt(II) complexes bearing pyridine derivatives, like 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, showcases the potential of pyridine derivatives in creating compounds with applications in pharmaceuticals and biomedical research (Ionkin et al., 2005).
Antiviral Activity
- The synthesis and antiviral activity of pyridine-4-carboxylic acids derivatives, like 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, reveal the potential of pyridine derivatives in the development of antiviral drugs (Bernardino et al., 2007).
Analytical Chemistry
- Studies on α,β-unsaturated carbonyl compounds and 2-methylpyridines, including their application in the quantitative analysis of carnitine, demonstrate the utility of pyridine derivatives in analytical chemistry (Nakaya et al., 1996).
Corrosion Inhibition
- Pyranopyrazole derivatives, including 3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, were investigated as inhibitors for mild steel corrosion, indicating the potential of pyridine derivatives in corrosion inhibition (Yadav et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, 4-hexylresorcinol, has been found to interact with theGlutamate receptor ionotropic NMDA 2B (NMDAR2B) . This receptor plays a crucial role in neural pattern formation in the developing brain and in synaptic plasticity .
Biochemical Pathways
The nmdar2b receptor, which is a potential target of this compound, is known to play a role in the glutamate-gated ion channel biochemical class .
Result of Action
Based on the potential target of action (nmdar2b), it can be inferred that the compound may have effects on neural pattern formation and synaptic plasticity .
properties
IUPAC Name |
(4-hexylphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-12-17(13-10-16)19(21)18-11-8-15(2)20-14-18/h8-14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGPRMYWYDGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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